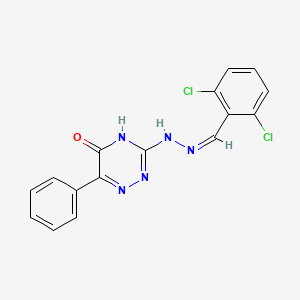![molecular formula C16H15N3S B6138317 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine](/img/structure/B6138317.png)
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as MPTP and is a thiazole derivative that has been found to have significant effects on the central nervous system.
作用机制
The mechanism of action of MPTP involves its conversion to MPP+ (1-methyl-4-phenylpyridinium) by the enzyme monoamine oxidase-B (MAO-B). MPP+ is then taken up by dopaminergic neurons via the dopamine transporter, where it causes mitochondrial dysfunction and oxidative stress, leading to cell death. This mechanism is similar to that of the pesticide rotenone, which is also known to cause Parkinson's disease-like symptoms.
Biochemical and Physiological Effects
MPTP has been found to have significant effects on the central nervous system. It has been shown to cause a selective loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in Parkinson's disease-like symptoms, including tremors, rigidity, and bradykinesia. Additionally, MPTP has been found to cause mitochondrial dysfunction and oxidative stress, leading to cell death in various cell types.
实验室实验的优点和局限性
MPTP has several advantages for use in lab experiments. It is a potent neurotoxin that can be used to selectively destroy dopaminergic neurons in animal models of Parkinson's disease. This allows for the study of the disease and the development of potential treatments. Additionally, MPTP has antimicrobial properties, making it a potential candidate for the development of new antibiotics.
However, there are also limitations to the use of MPTP in lab experiments. It is a highly toxic compound that requires careful handling and disposal. Additionally, its neurotoxic effects can be irreversible, making it difficult to study the long-term effects of the compound.
未来方向
There are several future directions for research on MPTP. One area of research is the development of new treatments for Parkinson's disease. MPTP has been used to create animal models of the disease, which can be used to study potential treatments. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
Another area of research is the study of the mechanism of action of MPTP. While the conversion of MPTP to MPP+ is well understood, the downstream effects of MPP+ on dopaminergic neurons are still being studied. Additionally, the role of oxidative stress and mitochondrial dysfunction in the neurotoxic effects of MPTP is still being investigated.
Conclusion
In conclusion, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. Further research on MPTP is needed to fully understand its potential applications and mechanisms of action.
合成方法
The synthesis of MPTP involves the reaction of 4-methylthiophenol with 2-bromo-3-methylpyridine to form 4-(4-methylphenyl)-1,3-thiazol-2-yl)-2-bromo-3-methylpyridine. This intermediate is then reacted with sodium azide in the presence of copper(I) iodide to form the desired compound, 3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-pyridinamine.
科学研究应用
MPTP has been extensively studied for its potential applications in various fields. It has been found to have neurotoxic effects on dopaminergic neurons, which has led to its use in the study of Parkinson's disease. MPTP has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, MPTP has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics.
属性
IUPAC Name |
4-(4-methylphenyl)-N-(3-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3S/c1-11-5-7-13(8-6-11)14-10-20-16(18-14)19-15-12(2)4-3-9-17-15/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUCKHYSYDCGXCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyridin-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[3-(2-phenylethyl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B6138236.png)
![6-({[3-(methoxycarbonyl)-5-(1-phenylethyl)-2-thienyl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B6138243.png)
![(3R*,4R*)-1-[(6-ethoxy-2-quinolinyl)methyl]-4-(4-morpholinyl)-3-piperidinol](/img/structure/B6138245.png)


![N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B6138261.png)
![2-mercapto-3-[2-(4-morpholinyl)ethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6138266.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-1-(3-pyridinylsulfonyl)-3-piperidinamine](/img/structure/B6138276.png)
![2-[(3-chloro-2-methylphenyl)imino]-5-(2,3-dimethoxybenzylidene)-1,3-thiazolidin-4-one](/img/structure/B6138293.png)
![7-fluoro-2-{4-[4-(2-furoyl)-1,4-diazepan-1-yl]-1-piperidinyl}-4,6-dimethylquinazoline](/img/structure/B6138310.png)
![N-[(6-methylimidazo[1,2-a]pyridin-2-yl)methyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6138323.png)
![2-methyl-7-[2-(1H-pyrazol-1-yl)benzoyl]-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6138331.png)
![1-(5-{[(2-chlorobenzyl)amino]methyl}-2-methoxyphenoxy)-3-(4-methyl-1-piperazinyl)-2-propanol](/img/structure/B6138342.png)
![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-{[1-(2-pyrimidinyl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B6138347.png)